molecular formula C19H14O2 B14720314 (2,6-diphenyl-4H-pyran-4-ylidene)acetaldehyde CAS No. 20399-89-7

(2,6-diphenyl-4H-pyran-4-ylidene)acetaldehyde

Cat. No.: B14720314
CAS No.: 20399-89-7
M. Wt: 274.3 g/mol
InChI Key: SGZMEHULROLILN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2,6-Diphenyl-4H-pyran-4-ylidene)acetaldehyde is an organic compound characterized by its unique structure, which includes a pyran ring substituted with phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,6-diphenyl-4H-pyran-4-ylidene)acetaldehyde typically involves the condensation of appropriate aldehydes and ketones under acidic or basic conditions. One common method involves the reaction of benzaldehyde with acetaldehyde in the presence of a base such as sodium hydroxide. The reaction mixture is then heated to facilitate the formation of the pyran ring .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale batch reactions using similar synthetic routes. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified through recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

(2,6-Diphenyl-4H-pyran-4-ylidene)acetaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of (2,6-diphenyl-4H-pyran-4-ylidene)acetaldehyde involves its interaction with various molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of enzymes or the disruption of cellular processes, contributing to its biological activities .

Properties

CAS No.

20399-89-7

Molecular Formula

C19H14O2

Molecular Weight

274.3 g/mol

IUPAC Name

2-(2,6-diphenylpyran-4-ylidene)acetaldehyde

InChI

InChI=1S/C19H14O2/c20-12-11-15-13-18(16-7-3-1-4-8-16)21-19(14-15)17-9-5-2-6-10-17/h1-14H

InChI Key

SGZMEHULROLILN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=CC=O)C=C(O2)C3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.